molecular formula C6H10ClN3 B6167247 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride CAS No. 2402828-50-4

4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride

Cat. No.: B6167247
CAS No.: 2402828-50-4
M. Wt: 159.6
InChI Key:
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Description

4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride is a heterocyclic compound with the molecular formula C6H9N3·HCl. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrazole ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups onto the pyrrole and pyrazole rings .

Scientific Research Applications

4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of necroptosis, a form of programmed cell death, by targeting specific proteins involved in this pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride include:

Uniqueness

What sets this compound apart is its unique structure, which combines the properties of both pyrrole and pyrazole rings. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research .

Properties

CAS No.

2402828-50-4

Molecular Formula

C6H10ClN3

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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